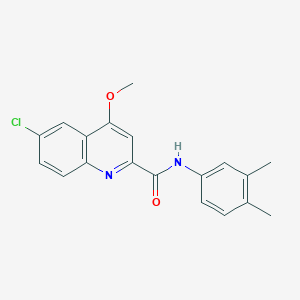
6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
6-Cl-DMQC has been studied for its potential biomedical applications. It has been studied as an inhibitor of the enzyme dihydrofolate reductase (6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide), which is involved in the synthesis of the nucleotide thymidine. In addition, 6-Cl-DMQC has been studied for its potential anti-inflammatory and anti-cancer activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
作用機序
The mechanism of action of 6-Cl-DMQC is not fully understood. However, it is thought to act as an inhibitor of the enzyme dihydrofolate reductase (6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide). This compound is involved in the synthesis of the nucleotide thymidine, which is essential for DNA replication and cell division. By inhibiting this compound, 6-Cl-DMQC can block the synthesis of thymidine, leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects
6-Cl-DMQC has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, it has been shown to have anti-inflammatory effects in animal models. 6-Cl-DMQC has also been shown to reduce oxidative stress and reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The synthesis of 6-Cl-DMQC is relatively simple and efficient, making it a useful tool for laboratory experiments. In addition, it has been studied for its potential biomedical applications, making it a valuable tool for further research. However, the mechanism of action of 6-Cl-DMQC is not fully understood and further research is needed to fully understand its effects.
将来の方向性
There are several potential future directions for 6-Cl-DMQC. These include further research into its mechanism of action, its potential anti-inflammatory and anti-cancer activities, and its potential to reduce oxidative stress and cardiovascular disease risk. In addition, further research is needed to explore the potential of 6-Cl-DMQC as a therapeutic agent for the treatment of various diseases.
合成法
6-Cl-DMQC can be synthesized from commercially available starting materials. The synthesis involves the reaction of 4-methoxyquinoline-2-carboxylic acid with 3,4-dimethylphenyl isocyanate in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to give 6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide. This method is advantageous due to its simple and efficient one-step synthesis.
特性
IUPAC Name |
6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-4-6-14(8-12(11)2)21-19(23)17-10-18(24-3)15-9-13(20)5-7-16(15)22-17/h4-10H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOHOKOBXZKLFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


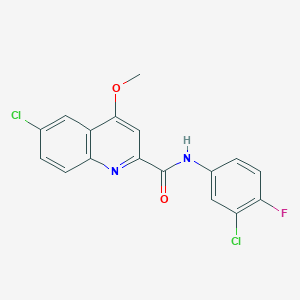
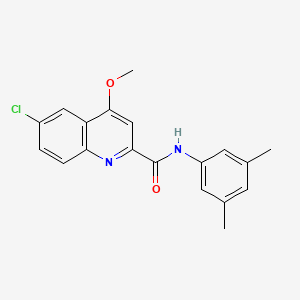
![N-(5-chloro-2-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515743.png)
![N-(3-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515745.png)
![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)
![N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515752.png)
![N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515758.png)
![N-[(3,4-diethoxyphenyl)methyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6515764.png)
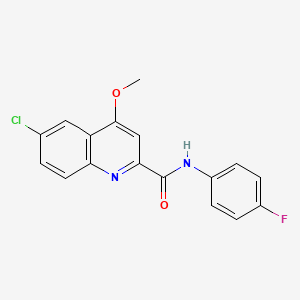
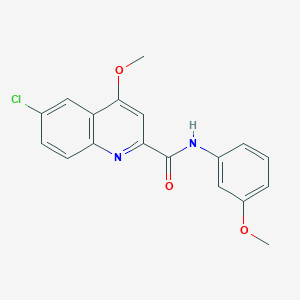

![9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515795.png)
![9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515800.png)